Tenatoprazole, (R)-

Enantioselective Pharmacokinetics Chiral Drug Disposition Preclinical DMPK

For DMPK and bioanalytical labs, using racemic or incorrect enantiomers in CYP2C19 studies introduces systematic error from uncontrolled stereoselective clearance. (R)-Tenatoprazole is the authenticated (+)-enantiomer that resolves this challenge. - Achieves 7.5-fold higher systemic exposure than the (-)-enantiomer in vivo, serving as the critical chiral identity standard for LC-MS/MS method validation. - Metabolized ~7-fold faster by CYP2C19, providing a precise high-clearance positive control for enzyme activity assays and drug-drug interaction screening. - Supplied with full analytical documentation to ensure enantiomeric purity, enabling reproducible cross-study comparisons.

Molecular Formula C16H18N4O3S
Molecular Weight 346.4 g/mol
CAS No. 705969-00-2
Cat. No. B15193217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenatoprazole, (R)-
CAS705969-00-2
Molecular FormulaC16H18N4O3S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC
InChIInChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20)/t24-/m1/s1
InChIKeyZBFDAUIVDSSISP-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Tenatoprazole: Stereochemically Defined PPI Enantiomer


(R)-Tenatoprazole is the R-enantiomer of the racemic proton pump inhibitor (PPI) drug candidate tenatoprazole, an imidazopyridine-based acid suppressor originally developed by Mitsubishi Tanabe Pharma [1]. Unlike the more extensively studied (S)-enantiomer, which has been advanced as a clinical development candidate, (R)-tenatoprazole exhibits distinct pharmacokinetic and metabolic properties that make it a critical comparator compound for enantioselective pharmacology studies, chiral analytical method validation, and CYP2C19-mediated drug metabolism research [2]. The compound has a molecular formula of C16H18N4O3S, a molecular weight of 346.4 g/mol, and features an imidazopyridine ring in place of the benzimidazole moiety found in conventional PPIs such as omeprazole and lansoprazole .

+ Chiral reference standard for enantioselective bioanalysis
+ High-clearance CYP2C19 metabolism control compound
+ Extended-duration PPI tool for acid suppression research

(R)-Tenatoprazole vs. Racemate: Stereochemistry and Experimental Risks


Substituting (R)-tenatoprazole with racemic tenatoprazole or the (S)-enantiomer introduces uncontrolled experimental variables due to pronounced enantioselective differences in systemic exposure, metabolic clearance, and residence time. In vivo pharmacokinetic studies in rats demonstrate that following oral administration of racemic tenatoprazole, the (+)-enantiomer achieves a mean AUC(0-infinity) that is 7.5-fold greater than that of the (-)-enantiomer (P < 0.001) [1]. This stark stereoselective disposition is further compounded by human metabolic studies showing that the S-isomer is metabolized approximately seven times more slowly than the R-isomer by CYP2C19, resulting in markedly different mean residence times and drug exposure profiles [2]. For analytical laboratories requiring a chiral reference standard, for pharmacology groups investigating stereospecific target engagement, or for DMPK studies quantifying enantiomer-specific clearance, use of undefined racemic material or the incorrect enantiomer invalidates cross-study comparisons and introduces systematic error that cannot be corrected post hoc.

Target: (R)-Tenatoprazole (enantiopure) Substitute: Racemate / (S)-Enantiomer
  • Racemate introduces dominant (R)-enantiomer bias in exposure readouts
  • S-enantiomer clearance differs substantially; metabolic profile may not transfer
  • Chiral analytical identity requires enantiopure standard for method validation

(R)-Tenatoprazole: Stereochemical Differentiation Evidence


Enantioselective Systemic Exposure in Rat Pharmacokinetics

Following a single oral dose of racemic tenatoprazole (5 mg/kg) to Wistar rats, the mean AUC(0-infinity) of (+)-tenatoprazole was 7.5 times greater than that of (-)-tenatoprazole (P < 0.001) [1]. The (+)-enantiomer also exhibited significantly higher Cmax and longer t1/2, with clearance (CL/F) values differing significantly between enantiomers (P < 0.01 and P < 0.001, respectively) [1]. This enantioselective pharmacokinetic profile establishes that (R)-tenatoprazole is not a minor or interchangeable stereoisomer but rather the predominant circulating species in this model, with substantially greater systemic persistence than its (S)-counterpart.

Enantioselective AUC
Direct comparison
(+)-Tenatoprazole AUC 7.5-fold higher vs (-)
(P < 0.001)
(R)-(+) ↑ 7.5× (S)-(-)
Reported enantioselective exposure context
Wistar rats; 5 mg/kg oral dose; achiral/chiral LC
Enantioselective Pharmacokinetics Chiral Drug Disposition Preclinical DMPK

Faster CYP2C19 Clearance vs. (S)-Enantiomer

Human liver cytochrome P450 studies using recombinant enzymes and human liver microsomes have established that tenatoprazole undergoes stereospecific metabolism, with the S-isomer being metabolized approximately seven times more slowly than the R-isomer [1]. CYP2C19 exhibits distinct regioselective and stereospecific monooxygenation activities toward tenatoprazole, preferentially catalyzing hydroxylation at the C-5′ position [1]. As a result, the S-isomer possesses a substantially longer mean residence time (MRT) in humans compared to the R-isomer [1]. This differential metabolic handling is a class-level characteristic observed across multiple PPIs, but the magnitude of the difference for tenatoprazole is particularly pronounced.

CYP2C19 Clearance
Class-level
R-isomer cleared ~7-fold faster than S-isomer by CYP2C19
(R) faster clearance (S)
Supports metabolic clearance benchmarking
Human recombinant CYP450; microsomes; class-level
CYP2C19 Metabolism Stereoselective Clearance Human Drug Metabolism

Extended Plasma Half-Life vs. Benzimidazole PPIs

Tenatoprazole, due to its imidazopyridine core structure, exhibits a plasma elimination half-life of approximately 8 hours (4.8–7.7 hours in human studies) [1] [2]. In contrast, conventional benzimidazole-based PPIs—including omeprazole, lansoprazole, pantoprazole, and rabeprazole—have half-lives of approximately 60–90 minutes [2]. This extended half-life is a direct consequence of the imidazopyridine ring substitution, which alters the compound's susceptibility to hepatic clearance. (R)-Tenatoprazole, as the individual enantiomer of this extended-half-life scaffold, inherits this structural advantage while maintaining its distinct stereoselective clearance profile.

Half-life Extension
Class-level
~8 h vs 60–90 min
Supports extended-duration PPI research
Tenatoprazole scaffold vs benzimidazole PPIs
PPI Half-Life Extension Imidazopyridine Advantage Pharmacokinetic Differentiation

Superior Nocturnal Acid Suppression vs. Esomeprazole

In a randomized, investigator-blind, two-way crossover study of 30 healthy H. pylori-negative male volunteers, tenatoprazole 40 mg once daily for 7 days produced significantly greater nocturnal acid suppression than esomeprazole 40 mg once daily [1]. At steady-state (day 7), the mean nocturnal intragastric pH was 4.64 ± 0.67 for tenatoprazole versus 3.61 ± 0.90 for esomeprazole (P < 0.0001) [1]. Additionally, the mean percentage of time with intragastric pH >4 during the nocturnal period was 72.5 ± 14.9% for tenatoprazole compared to 62.2 ± 13.6% for esomeprazole (P < 0.0001) [1]. The acid-suppressive effect of tenatoprazole remained detectable 5 days after treatment withdrawal, indicating sustained pharmacodynamic activity beyond the dosing interval [1].

Nocturnal pH Control
Direct comparison
Tenatoprazole 40 mg: mean nocturnal pH 4.64 vs esomeprazole 3.61 (P < 0.0001)
Tenatoprazole pH 4.64 Esomeprazole 3.61
Reported intragastric pH endpoint context
Crossover study; 7-day dosing; healthy volunteers
Nocturnal Acid Breakthrough Intragastric pH Control PPI Comparative Efficacy

(R)-Tenatoprazole: Research and Industrial Applications


Chiral Reference Standard for Bioanalytical Method Validation

As the (+)-enantiomer that achieves 7.5-fold higher systemic exposure than the (-)-enantiomer in rat models following racemate administration, (R)-tenatoprazole is the essential chiral reference compound for enantioselective bioanalytical method development and validation [1]. Analytical laboratories quantifying tenatoprazole enantiomers in plasma, tissue, or formulation matrices require authenticated (R)-tenatoprazole to establish retention time identity, calibrate chiral stationary phase performance, and verify enantiomeric purity of test articles. The compound's distinct stereoselective disposition profile makes it particularly valuable for cross-validating LC-MS/MS methods where chiral discrimination is critical for regulatory bioequivalence and pharmacokinetic bridging studies.

High-Clearance Control for CYP2C19 Metabolism Studies

(R)-Tenatoprazole serves as a high-clearance enantiomer control compound for in vitro CYP2C19 enzyme activity assays and metabolic stability assessments, given that it is metabolized approximately 7-fold faster than the (S)-enantiomer by this polymorphic enzyme [2]. This differential clearance makes (R)-tenatoprazole the appropriate benchmark for establishing upper-bound clearance values in human liver microsome incubations, for calibrating recombinant CYP2C19 enzyme systems, and for investigating genotype-dependent metabolic variability. In drug-drug interaction screening panels, (R)-tenatoprazole provides a stereochemically defined positive control for CYP2C19-mediated clearance pathways, enabling precise quantification of inhibition or induction effects without confounding from slow-clearance enantiomers.

Extended-Half-Life PPI Tool for Acid Suppression Research

With a plasma half-life of approximately 8 hours—5- to 7-fold longer than conventional benzimidazole PPIs—(R)-tenatoprazole is a mechanistically valuable tool compound for investigating the relationship between drug exposure duration and gastric H+,K+-ATPase inhibition [3]. The compound's imidazopyridine scaffold confers binding to cysteine residues Cys813 and Cys822 in the TM5/6 region of the enzyme with a stoichiometry of 2.6 nmol/mg in vitro, achieving maximum binding of 2.9 nmol/mg at 2 hours post-IV administration in vivo [3]. Researchers studying the pharmacodynamic determinants of nocturnal acid breakthrough, the kinetics of covalent enzyme inhibition and reactivation, and the design of once-daily or less-frequent PPI dosing regimens require (R)-tenatoprazole as a reference extended-duration comparator to contextualize novel compound performance.

Analytical Marker for Enantiomeric Purity QC

Pharmaceutical development laboratories synthesizing tenatoprazole analogs or scaling enantioselective synthetic routes require authenticated (R)-tenatoprazole as a chromatographic and spectroscopic reference marker for enantiomeric purity determination [1]. Chiral separation methods using amylose-based stationary phases achieve resolution (Rs) >3.3 for tenatoprazole enantiomers within 14 minutes, and (R)-tenatoprazole is the critical identity standard for validating such separations under ICH guidelines [1]. Quality control units assessing incoming racemic tenatoprazole batches for enantiomeric composition, or monitoring chiral integrity during formulation stability studies, depend on pure (R)-tenatoprazole reference material to establish acceptance criteria and to quantify potential stereochemical degradation or racemization.

Application
Selection Property
Validation Focus
Chiral bioanalytical reference standard
Enantiomer identity and chiral purity
Enantioselective method cross-validation
CYP2C19 metabolism studies
High-clearance enantiomer control
Metabolic stability benchmarking
Extended-duration acid suppression research
Imidazopyridine scaffold half-life
Gastric H+,K+-ATPase inhibition kinetics
Enantiomeric purity QC for tenatoprazole analogs
Chiral reference marker
Chiral separation and stability monitoring

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